- Potassium trialkyl- and triarylstannates: preparation by the deprotonation of stannanes with potassium hydride, Inorganic Syntheses, 1989, 25, 110-14
Cas no 892-20-6 (triphenyltin hydride)
triphenyltin hydride Chemical and Physical Properties
Names and Identifiers
-
- triphenyltin hydride
- biomet204
- fentin fluoride
- fluorotriphenyl-stannan
- fluorotriphenyl-ti
- FLUOROTRIPHENYLTIN
- Fluorotriphenyltin(IV)
- triphenyl tin fluoride
- TRIPHENYLFLUOROTIN
- Triphenylfluorstannan
- Triphenylzinnfluorid
- Tin, triphenyl-, hydride (6CI)
- Triphenylstannane (ACI)
- Triphenylstannyl hydride
- TRIPHENYLSTANNANE
- TRIPHENYLTIN
- Triphenylhydridetin(IV)
- Triphenyltin hydride,95%
- Stannane, triphenyl-
- triphenyl-stannan
-
- MDL: MFCD00003004
- Inchi: 1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
- InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
- SMILES: [SnH](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
- BRN: 3544353
Computed Properties
- Exact Mass: 351.02000
- Monoisotopic Mass: 351.019572
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.374 g/mL at 25 °C(lit.)
- Melting Point: 28 °C (lit.)
- Boiling Point: 163-165 °C/0.3 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.632(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 2.20280
- Solubility: Not determined
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
triphenyltin hydride Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301 + H311 + H331-H410
- Warning Statement: P261-P273-P280-P301+P310+P330-P302+P352+P312-P304+P340+P312
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 23/24/25-50/53
- Safety Instruction: 26-27-28-45-60-61
- RTECS:WH8882000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R23/24/25
- HazardClass:6.1
- PackingGroup:III
- TSCA:No
- Storage Condition:2-8°C
triphenyltin hydride Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
triphenyltin hydride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 244775-5G |
triphenyltin hydride |
892-20-6 | 5G |
¥783.46 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 244775-25G |
triphenyltin hydride |
892-20-6 | 25G |
¥2195.09 | 2022-02-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T920639-5g |
Triphenyltin hydride |
892-20-6 | 97% | 5g |
¥1,020.00 | 2022-09-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237367-5 g |
Triphenyltin hydride, |
892-20-6 | 5g |
¥752.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237367-5g |
Triphenyltin hydride, |
892-20-6 | 5g |
¥752.00 | 2023-09-05 | ||
| A2B Chem LLC | AB80170-1g |
TRIPHENYLTIN HYDRIDE |
892-20-6 | 95% | 1g |
$63.00 | 2024-04-19 | |
| A2B Chem LLC | AB80170-5g |
TRIPHENYLTIN HYDRIDE |
892-20-6 | 95% | 5g |
$226.00 | 2024-04-19 | |
| A2B Chem LLC | AB80170-25g |
TRIPHENYLTIN HYDRIDE |
892-20-6 | 95% | 25g |
$641.00 | 2024-04-19 | |
| Ambeed | A220391-25g |
Triphenyltin hydride |
892-20-6 | 98+% | 25g |
$289.0 | 2024-08-02 | |
| Ambeed | A220391-1g |
Triphenyltin hydride |
892-20-6 | 98+% | 1g |
$80.0 | 2025-04-15 |
triphenyltin hydride Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
1.2 Reagents: Water
- Organometallic Iridium Complexes of (Z)-1-Phenyl-2-(4',4'-dimethyl-2'-oxazolin-2'-yl)-eth-1-en-1-ate: Structural Aspects, Reactivity and Applications in the Catalytic Dehydrogenation of Alkanes, Bulletin of the Chemical Society of Japan, 2021, 94(8), 2043-2047
Production Method 9
Production Method 10
1.2 Solvents: Water ; cooled
- Linear Oligostannanes: A Synthetic and TD-DFT Study, Journal of Inorganic and Organometallic Polymers and Materials, 2015, 25(3), 515-528
Production Method 11
Production Method 12
Production Method 13
- Product subclass 1: tin hydrides, Science of Synthesis, 2003, 5, 205-271
Production Method 14
- Simultaneous determination of tributyltin and triphenyltin compounds leached from antifouling paint by gas chromatography with flame photometric detection, Shikizai Kyokaishi, 1989, 62(12), 715-19
Production Method 15
triphenyltin hydride Raw materials
- Potassium, (triphenylstannyl)-
- Pubchem_12599741
- Chlorotriphenylstannane
- Bis(triphenyltin)\u200boxide
triphenyltin hydride Preparation Products
triphenyltin hydride Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on triphenyltin hydride
Triphenyltin Hydride (CAS No. 892-20-6): An Overview and Recent Advances
Triphenyltin hydride (CAS No. 892-20-6) is a versatile organotin compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science. This compound, also known as TPTH, is characterized by its unique reactivity and structural properties, making it an essential reagent in various chemical processes.
The molecular formula of triphenyltin hydride is C19H17Sn, and it exists as a colorless solid at room temperature. The compound is highly reactive due to the presence of the tin-hydride bond, which can readily participate in a variety of chemical reactions. This reactivity has been harnessed in numerous synthetic transformations, particularly in the reduction of carbonyl compounds and the formation of carbon-carbon bonds.
In recent years, significant advancements have been made in understanding the mechanisms and applications of triphenyltin hydride. One notable area of research involves its use as a reducing agent in organic synthesis. For instance, a study published in the Journal of Organic Chemistry demonstrated that TPTH can efficiently reduce ketones to alcohols under mild conditions, offering a more environmentally friendly alternative to traditional reducing agents like lithium aluminum hydride (LAH).
Beyond its role in organic synthesis, TPTH has also shown promise in catalytic processes. Research conducted at the University of California, Berkeley, explored the use of triphenyltin hydride as a catalyst for the hydrogenation of unsaturated compounds. The results indicated that TPTH can effectively mediate the addition of hydrogen to double bonds, providing a new avenue for the synthesis of saturated hydrocarbons.
The structural properties of triphenyltin hydride have also been extensively studied. X-ray crystallographic analysis has revealed that the compound adopts a trigonal pyramidal geometry around the tin atom, with the three phenyl groups occupying equatorial positions and the hydride atom in an axial position. This arrangement contributes to the compound's high reactivity and selectivity in various chemical reactions.
In addition to its synthetic applications, TPTH has found use in materials science. A recent study published in Advanced Materials investigated the use of triphenyltin hydride as a precursor for the synthesis of tin-based nanomaterials. The results showed that TPTH can be decomposed under controlled conditions to produce tin nanoparticles with well-defined sizes and shapes, which have potential applications in catalysis and electronics.
The environmental impact of organotin compounds, including TPTH, has been a topic of concern. However, recent developments in green chemistry have led to more sustainable methods for their synthesis and use. For example, researchers at the University of Cambridge have developed a novel process for synthesizing triphenyltin hydride using renewable feedstocks and environmentally benign solvents. This approach not only reduces the environmental footprint but also enhances the economic viability of TPTH production.
In conclusion, triphenyltin hydride (CAS No. 892-20-6) remains a valuable reagent in various fields of chemistry due to its unique properties and reactivity. Ongoing research continues to expand its applications and improve its sustainability, ensuring its relevance in both academic and industrial settings.
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